![molecular formula C17H19N2S+ B1222106 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)

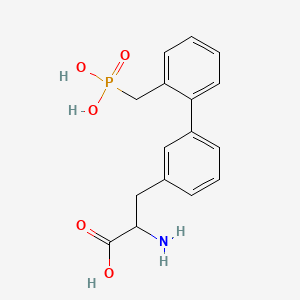

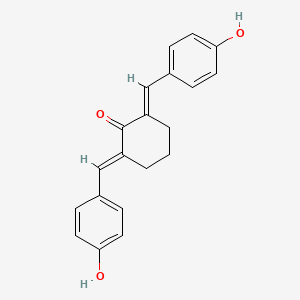

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

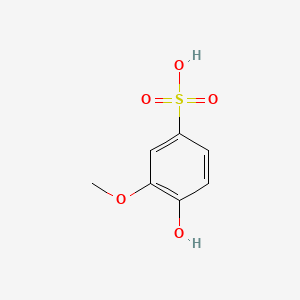

Thioflavin T cation is a benzothiazolium ion obtained by methylation of the thiazole nitrogen of 2-[4-(dimethylamino)phenyl]-6-methyl-1,3-benzothiazole; the cationic component of thioflavin T.

Applications De Recherche Scientifique

Dual Fluorescence and Spectroscopic Properties

- Dual fluorescence in solvents of different polarity and hydrogen-bonding nature is a characteristic feature of 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium. This property is due to emission from both a locally excited π * electronic state and a twisted intramolecular charge-transfer (TICT) state (Dey & Dogra, 1994).

Two-Photon Absorption and Biomolecule Detection

- The compound exhibits significant two-photon absorption, making it a potential tool in the detection of biomolecules and in the diagnosis and treatment of cancer (Echevarria et al., 2012).

Charge Transfer and Cation Complexation Properties

- The spectroscopic properties of derivatives of this compound are influenced by solvent polarity and can be used for metal ion sensing (Rurack et al., 2000).

Amyloid Fibril Sensing

- 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium demonstrates potential as a ratiometric amyloid fibril sensor, with its emission properties modulated by solvent polarity (Mora et al., 2019).

Corrosion Inhibition

- Derivatives of this compound have been studied for their corrosion inhibiting effect against steel, offering extra stability and higher inhibition efficiencies (Hu et al., 2016).

Binding to Insulin Amyloid Fibrils

- The compound binds to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity, making it an excellent dye for labeling amyloid samples (Kitts & Bout, 2010).

Halogen-Substituent Effect on Spectroscopic Properties

- Halogen substitutions on similar structures influence spectroscopic properties, affecting fluorescence quantum yields and emission maxima (Misawa et al., 2019).

Antitumor Activity

- Certain derivatives of 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium have shown antitumor activity against various human cell lines (Racané et al., 2006).

Corrosion Inhibition Studies

- Additional studies indicate its use as a corrosion inhibitor, revealing adsorption properties and efficiency in protecting mild steel in acidic environments (Quraishi & Sharma, 2005).

Propriétés

Nom du produit |

2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium |

|---|---|

Formule moléculaire |

C17H19N2S+ |

Poids moléculaire |

283.4 g/mol |

Nom IUPAC |

4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C17H19N2S/c1-12-5-10-15-16(11-12)20-17(19(15)4)13-6-8-14(9-7-13)18(2)3/h5-11H,1-4H3/q+1 |

Clé InChI |

FXEKRIDRIFBJOR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)[N+](=C(S2)C3=CC=C(C=C3)N(C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

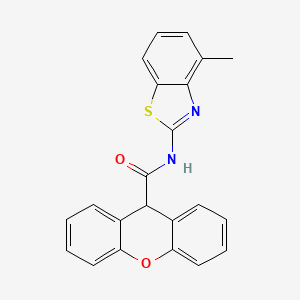

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)

![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)